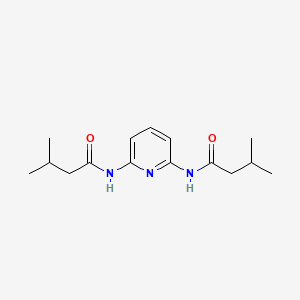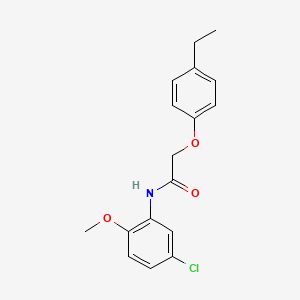![molecular formula C16H22N2O2S B5878874 methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate, also known as MCCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCCP is a thiol-based compound that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate in lab experiments is its high purity and stability. methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate is its potential toxicity. Careful handling and appropriate safety measures must be taken when working with methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate in the lab.
Orientations Futures
There are several future directions for research on methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate. One area of interest is the development of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate derivatives with improved pharmacological properties. Another area of research is the identification of the specific signaling pathways and molecular targets of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate. Additionally, more studies are needed to fully understand the potential of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for various diseases.
Conclusion:
In conclusion, methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate is a thiol-based compound that has been extensively studied for its potential use in scientific research. It has a wide range of biochemical and physiological effects and has shown potential as a drug candidate for the treatment of various diseases. The synthesis method of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has been optimized to ensure high yields and purity, and it has been used as a tool compound for studying the role of thiol-based compounds in various biological processes. While there are some limitations to using methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate in lab experiments, its potential as a therapeutic agent and tool compound for research make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate involves several steps, including the reaction of cyclohexylamine with carbon disulfide to form the corresponding dithiocarbamate. This is then reacted with 4-aminophenylacetic acid to form the final product, methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate. The synthesis method of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has been extensively studied and optimized to ensure high yields and purity.
Applications De Recherche Scientifique
Methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has been used in several scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has also been used as a tool compound for studying the role of thiol-based compounds in various biological processes.
Propriétés
IUPAC Name |
methyl 2-[4-(cyclohexylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-20-15(19)11-12-7-9-14(10-8-12)18-16(21)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLLTDIGOHTEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)

